(2-Bromo-4,5-dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone
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Overview
Description
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE is an organic compound with a complex structure that includes bromine, methoxy groups, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves the following steps:
Bromination: The starting material, 4,5-dimethoxyphenyl, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Methoxylation: The brominated intermediate is then subjected to methoxylation using methanol and a base like sodium methoxide.
Epoxidation: The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and methoxy groups play a crucial role in its binding affinity and specificity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)-1-propanone
- 2-Bromo-5-methoxy-1,3-dimethylbenzene
Uniqueness
(2-BROMO-4,5-DIMETHOXYPHENYL)[3-(4-METHOXYPHENYL)-2-OXIRANYL]METHANONE is unique due to the presence of both bromine and methoxy groups along with an oxirane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17BrO5 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)-[3-(4-methoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C18H17BrO5/c1-21-11-6-4-10(5-7-11)17-18(24-17)16(20)12-8-14(22-2)15(23-3)9-13(12)19/h4-9,17-18H,1-3H3 |
InChI Key |
ZWHCNFUCNWRONH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C=C3Br)OC)OC |
Origin of Product |
United States |
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